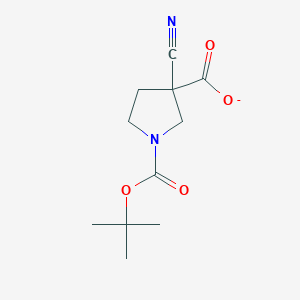
1,3-Pyrrolidinedicarboxylic acid, 3-cyano-, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyanopyrrolidine moiety, and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amines, due to the stability and ease of removal of the Boc group .
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.
化学反応の分析
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Reagents such as sodium hydroxide or DMAP in acetonitrile are used for introducing the Boc group.
Major Products Formed
科学的研究の応用
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drug candidates.
Industry: In the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid primarily involves the stabilization of the amine group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation . This process ensures the protection and subsequent deprotection of amines under mild conditions, making it a valuable tool in organic synthesis.
類似化合物との比較
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can be compared with other Boc-protected compounds such as:
1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(tert-butoxy)carbonyl L-His (Trt)-Aib-OH: Contains a Boc-protected histidine derivative.
The uniqueness of 1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which provides distinct reactivity and stability profiles compared to other Boc-protected compounds.
特性
分子式 |
C11H15N2O4- |
|---|---|
分子量 |
239.25 g/mol |
IUPAC名 |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15)/p-1 |
InChIキー |
HCNPLTDBJWRSOX-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


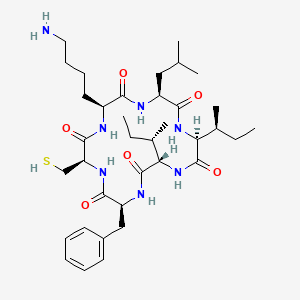
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
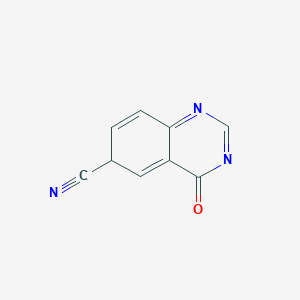
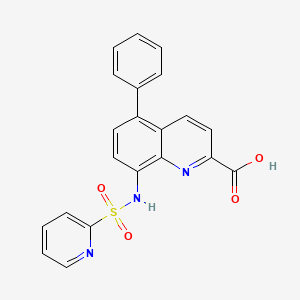
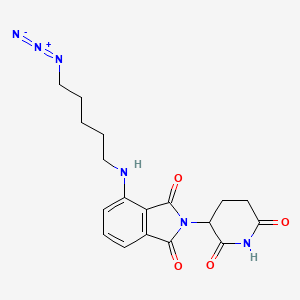
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
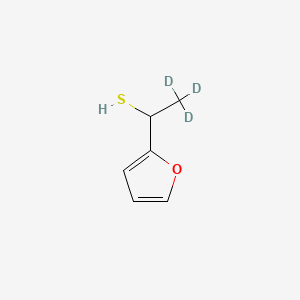
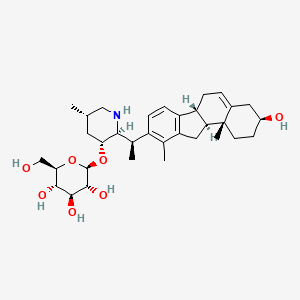
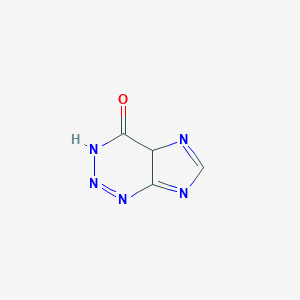
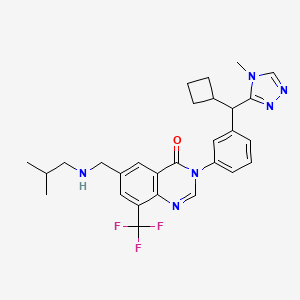
![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
